molecular formula C17H19N3 B158528 Acridine orange CAS No. 494-38-2

Acridine orange

Cat. No. B158528
CAS RN: 494-38-2
M. Wt: 265.35 g/mol
InChI Key: DPKHZNPWBDQZCN-UHFFFAOYSA-N
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Description

Acridine Orange is a metachromatic fluorescent cationic dye that permeates the cell membrane and intercalates DNA and RNA . It allows for visual detection of nucleic acids on agarose and polyacrylamide gels . This dye is cell-permeant and emits green fluorescence when bound to dsDNA and red fluorescence when bound to ssDNA or RNA . This unique characteristic makes Acridine Orange useful for cell-cycle studies .


Synthesis Analysis

Acridine Orange has been synthesized and investigated in various studies . The nitration and formylation of Acridine Orange were studied, and its dinitro derivatives and mono and diformyl derivatives were obtained . The photophysical properties measured free in solution and on binding to double-stranded DNA (dsDNA) were compared to those of widely used nucleic acid labelling dyes .


Molecular Structure Analysis

Acridine Orange has a molecular formula of C17H19N3 . It has an average mass of 265.353 Da and a monoisotopic mass of 265.157898 Da . Acridine Orange contains a total of 41 bonds, including 22 non-H bond(s), 16 multiple bond(s), 2 rotatable bond(s), 16 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 2 tertiary amine(s) (aromatic), and 1 Pyridine(s) .


Chemical Reactions Analysis

The nitration and formylation of Acridine Orange have been studied . Its dinitro derivatives and mono and diformyl derivatives were obtained . The protons attached to C (4) and C (5) are substituted .


Physical And Chemical Properties Analysis

Acridine Orange has a molar mass of 265.360 g·mol−1 . It appears as an orange powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 468.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

Fluorescent Dye and Cancer Therapy

Acridine Orange (AO) has emerged in research for its novel applications in fluorescence surgery and cancer therapy. It's used as an intraoperative fluorescent dye and as a photo- and radio-sensitizer in various therapies. This dye demonstrates potential in enhancing surgical outcomes and effectiveness in cancer treatments, particularly in sarcomas (Byvaltsev et al., 2019).

Autophagy Analysis

In cellular biology, AO is utilized for studying acidic vesicular organelles (AVOs) and autophagy. Its metachromatic shift to red fluorescence in AVOs, such as autolysosomes, makes it a reliable method for assessing the volume of AVOs, which increases with autophagy induction (Thomé et al., 2016).

Evaluation of Anticancer Properties of Plant Extracts

AO is used in the evaluation of anticancer properties of plant extracts. Its application in staining techniques helps in assessing cytotoxicity and apoptosis in cancer cells treated with various plant extracts, aiding in the identification of potential anticancer agents (Al Mohammed et al., 2017).

Studying DNA Damage

AO's affinity to nucleic acids makes it valuable in studying DNA damage. It is used in developing biosensors to investigate the effects of various agents on DNA integrity and the protective role of antioxidants against DNA damage (Ensafi et al., 2015).

Mitochondrial Function in Cancer Cells

Research on AO has revealed its impact on mitochondrial function in cancer cells. It accumulates in acidic cellular compartments like lysosomes, especially in sarcomas. This unique accumulation pattern enables it to target cancer cells selectively, providing insights into potential cancer therapies (Fotia et al., 2015).

Interaction with Biomolecules

Studies involving AO also focus on its interaction with various biomolecules, such as serum albumins. These interactions, under specific conditions like ultrasonic irradiation, provide insights into the sonodynamic effects of AO and its potential therapeutic applications (Wang et al., 2009).

Toxicological Perspective in Environmental Studies

AO is applied in toxicological studies to assess the impact of environmental toxins, like herbicides, on organisms. Its role in indicating lysosomal fragility in response to environmental stressors contributes significantly to environmental safety and ecotoxicology (Jacqueline et al., 2009).

Enhancing Drug Delivery and Effectiveness

Research on AO includes its use in improving drug delivery systems. AO-charged exosomes have shown extended drug delivery times and improved cytotoxicity in cancer cells, highlighting its potential in enhancing the efficacy of chemotherapy (Iessi et al., 2017).

Potential as a Theranostic Agent

AO derivatives have been investigated for their potential as theranostic agents in managing hypoxic tumors. These studies explore the inhibitory actions of AO derivatives on certain enzymes overexpressed in tumors, demonstrating its role in both diagnosis and therapy (Bragagni et al., 2017).

Safety And Hazards

Acridine Orange may cause skin irritation or aggravation of existing dermatitis . It may cause temporary eye irritation . It may cause discomfort if swallowed . It may be irritating to the respiratory tract if inhaled . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .

Future Directions

Acridine Orange has recently regained attention as a possible innovative drug for clinical applications in the field of oncology, particularly in cancer imaging and photodynamic therapy . Further clinical studies are necessary to more definitively assess the clinical benefit AO-based fluorescence guidance, therapy for sarcomas, and to establish feasibility of this new approach for the treatment of other tumor types .

properties

IUPAC Name

3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine
Source PubChem
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InChI

InChI=1S/C17H19N3/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKHZNPWBDQZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

65-61-2 (Parent)
Record name Acridine Orange
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DSSTOX Substance ID

DTXSID60197783
Record name Acridine Orange
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Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N,N,N',N'-Tetramethyl-3,6-acridinediamine
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Product Name

Acridine orange

CAS RN

494-38-2
Record name Acridine Orange base
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Record name Acridine Orange
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Record name Acridine orange
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Record name Acridine Orange
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Record name 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl
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Record name ACRIDINE ORANGE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148,000
Citations
S Kasibhatla, GP Amarante-Mendes, D Finucane… - Csh Protoc, 2006 - researchgate.net
Acridine Orange/Ethidium Bromide (AO/EB) Staining to Detect Apoptosis … Acridine orange/ethidium bromide (AO/EB) staining is used to visualize nuclear changes and apoptotic body …
Number of citations: 468 www.researchgate.net
VA Byvaltsev, LA Bardonova, NR Onaka… - Frontiers in …, 2019 - frontiersin.org
Introduction: Acridine orange (AO) was first extracted from coal tar in the late nineteenth century and was used as a fluorescent dye. In this paper, we review emergent research about …
Number of citations: 73 www.frontiersin.org
XZ Feng, Z Lin, LJ Yang, C Wang, C Bai - Talanta, 1998 - Elsevier
The results from the measurement of the fluorescence spectrum showing the binding characteristics of acridine orange (AO) and bovine serum albumin (BSA) are reported. It was found …
Number of citations: 428 www.sciencedirect.com
DE Francisco, RA Mah, AC Rabin - Transactions of the American …, 1973 - JSTOR
… of the organisms after acridine orange staining and epifluorescence microscopy are recommended. (2) Piekarski & Janssen (1967) found that acridine orange stains vary with the …
Number of citations: 259 www.jstor.org
E Robbins, PI Marcus - The Journal of cell biology, 1963 - rupress.org
… the distribution of Acridine Orange fol… Acridine Orange Particles or AOP); the nucleolus is bright yellow-green and the nucleoplasm and cytoplasm are a diffuse green. Acridine Orange …
Number of citations: 199 rupress.org
M Hayashi, T Sofuni, M Ishidate Jr - Mutation Research Letters, 1983 - Elsevier
… Acridine Orange fluorescent staining was applied to the micronucleus test in mice and rats. … Therefore, it is recommended that the Acridine Orange staining method be used to provide …
Number of citations: 489 www.sciencedirect.com
RI Tejada, JC Mitchell, A Norman, JJ Marik… - Fertility and sterility, 1984 - Elsevier
… Semen smears stained with acridine orange were read on a fluorescence microscope; sperm heads appeared either green (fertile) or red (nonfertile). We introduce the concept of an “…
Number of citations: 666 www.sciencedirect.com
MG Palmgren - Analytical biochemistry, 1991 - Elsevier
… with acridine orange will amplify the acridine orange quenching. In addition, they diminish the pool of monomeric acridine orange present initially. It is possible to estimate the maximal …
Number of citations: 245 www.sciencedirect.com
K Kusuzaki, H Murata, T Matsubara, H Satonaka… - In Vivo, 2007 - iv.iiarjournals.org
Acridine orange (AO) was extracted as a dye from coal tar over a hundred years ago. It has various unique biological activities and has been shown to be a useful fluorescent dye …
Number of citations: 81 iv.iiarjournals.org
BC Lee, KY Baik, HM Johng, TJ Nam… - … Record Part B: The …, 2004 - Wiley Online Library
… It is only with the fluorescent image of the acridine orange-stained … The novel acridine-orange staining method we report here … The novel acridine-orange staining method we report here …
Number of citations: 150 anatomypubs.onlinelibrary.wiley.com

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